1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
Role of Spiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidine] in Three-Dimensional Bioisosterism
The spirocyclic core of this compound exemplifies a non-classical bioisostere, where the fused benzo[e]pyrazolo[1,5-c]oxazine and piperidine rings create a three-dimensional scaffold. Unlike planar aromatic systems, the spiro junction at position 5 introduces a tetrahedral geometry that mimics the spatial occupancy of natural substrates or receptor pockets. This structural mimicry is critical for improving ligand-receptor interactions while avoiding metabolic hotspots common in flat architectures.
The oxazine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and the pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) contribute electron-rich regions that enhance π-π stacking and hydrogen-bonding capabilities. Meanwhile, the piperidine ring introduces a basic nitrogen atom, enabling pH-dependent solubility and salt formation. Studies on analogous spirocyclic chromane derivatives have demonstrated that such frameworks improve pharmacokinetic properties, including increased metabolic stability by shielding labile functional groups within the rigid core.
Table 1: Comparative Properties of Spirocyclic vs. Non-Spiro Analogues
| Property | Spirocyclic Derivatives | Non-Spiro Analogues |
|---|---|---|
| Metabolic Stability | High (e.g., t~1/2~ >6h) | Moderate (t~1/2~ ~2h) |
| Lipophilicity (LogP) | 2.1–3.5 | 1.8–2.8 |
| Target Binding Affinity | nM–μM range | μM–mM range |
Data derived from studies on spirocyclic chromane and hydantoin derivatives.
Orthogonal Exit Vector Placement via Heteroatom Integration
The integration of heteroatoms within the spirocyclic framework enables orthogonal exit vector placement, a key feature for optimizing vectorial interactions with biological targets. The oxazine’s oxygen atom and the pyrazole’s nitrogen atoms create distinct electronic environments, while the piperidine’s nitrogen provides a tertiary amine capable of hydrogen bonding or protonation. These heteroatoms serve as anchor points for functional group attachments, allowing synthetic modifications to probe diverse regions of a target’s binding pocket.
For instance, the oxazine oxygen can direct substituents perpendicular to the plane of the fused benzo ring, while the piperidine nitrogen supports axial or equatorial functionalization. This orthogonal arrangement is exemplified in spiro[3.3]heptane derivatives, where heteroatom placement significantly enhances binding specificity to enzymes like histone acetyltransferases. In the context of 1-(2-(3,4-Dimethylphenyl)-...ethanone, the 3,4-dimethylphenyl group at position 2 extends orthogonally from the spiro core, potentially engaging hydrophobic subpockets inaccessible to linear analogues.
Conformational Rigidity and Its Impact on Target Binding
Conformational rigidity is a hallmark of spirocyclic systems, reducing entropic penalties during target binding. The spiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidine] core restricts rotational freedom, locking the 3,4-dimethylphenyl and acetylpiperidine groups into fixed orientations. This preorganization enhances binding affinity by minimizing the energy required to adopt a bioactive conformation.
Comparative studies on spirohydantoins have shown that rigidification improves potency by up to 10-fold compared to flexible analogues. For example, spiroindane hydantoin derivatives exhibited IC~50~ values in the low micromolar range against p300 histone acetyltransferase, whereas non-spiro counterparts showed negligible activity. Similarly, the dimethylphenyl substituent in this compound likely exploits hydrophobic interactions in a sterically constrained environment, as seen in spirocyclic chromane derivatives targeting androgen receptor signaling.
Structural Determinants of Rigidity:
- The spiro carbon at position 5 prevents free rotation between the oxazine and piperidine rings.
- Fusion of the pyrazole and benzene rings enforces coplanarity, further reducing flexibility.
- The acetyl group at the piperidine nitrogen introduces steric hindrance, stabilizing a single conformation.
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-8-9-19(14-17(16)2)21-15-22-20-6-4-5-7-23(20)29-24(27(22)25-21)10-12-26(13-11-24)18(3)28/h4-9,14,22H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUZYMNWZKWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a spiro compound fused with a pyrazolo and piperidine moiety, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O3
- Molecular Weight : 393.46 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrazolo compounds have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The IC50 values for these compounds were reported to be as low as 16.19 μM against HCT-116 cells, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 17.16 ± 1.54 |
| Compound B | HCT-116 | 16.19 ± 1.35 |
Neuropharmacological Effects
Similar compounds have been evaluated for their neuropharmacological effects, particularly in blocking conditioned avoidance responses in animal models. These studies suggest that the compound may exhibit anxiolytic or sedative properties akin to benzodiazepines, potentially offering therapeutic benefits in treating anxiety disorders .
The proposed mechanism of action involves the interaction of the compound with specific receptors and enzymes within the central nervous system. It may modulate neurotransmitter systems by acting on GABA receptors or other neuroreceptors involved in anxiety and mood regulation .
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
-
Study on Antitumor Activity :
- A series of similar compounds were synthesized and tested for anticancer activity.
- Results indicated that modifications to the phenyl group significantly enhanced cytotoxic effects.
- Neuroleptic Activity Assessment :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit promising anticancer properties. For instance, spiro compounds have been synthesized and tested for their antiproliferative effects against various cancer cell lines, including colon carcinoma and prostate carcinoma. The unique structural attributes of 1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suggest that it may also possess similar activity due to its ability to interact with biological targets involved in cancer progression.
Neuropharmacological Effects
The piperidine component of the compound is often associated with neuroactive properties. Research into piperidine derivatives has shown potential in treating neurological disorders such as depression and anxiety. The specific interactions of this compound with neurotransmitter systems could provide insights into its efficacy as a therapeutic agent.
Antimicrobial Properties
Preliminary investigations into spiro compounds have revealed varying degrees of antimicrobial activity. While some derivatives demonstrated weak antimicrobial effects, others showed significant potential against specific bacterial strains. The exploration of this compound could lead to the discovery of novel antimicrobial agents.
Synthetic Methodologies
The synthesis of complex organic molecules like this compound often employs innovative synthetic methodologies such as microwave-assisted reactions and multicomponent domino reactions. These methods enhance reaction efficiency and yield while minimizing environmental impact.
Role as a Building Block
Due to its unique structure, this compound can serve as a versatile building block in the synthesis of other bioactive molecules. Researchers are increasingly interested in utilizing such compounds to create libraries of derivatives for high-throughput screening in drug discovery.
Polymer Chemistry
The incorporation of spirocyclic compounds into polymer matrices can modify their mechanical properties and thermal stability. Research into the use of this compound in polymer synthesis could lead to the development of advanced materials with tailored properties for specific applications.
Photonic Applications
The optical properties of spiro compounds have been explored for use in photonic devices. Their unique electronic structures may allow for applications in light-emitting diodes (LEDs) or organic photovoltaics (OPVs), paving the way for innovative energy solutions.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Influence: Replacement of oxazine with thiazine (S vs. O) enhances electrophilicity and may alter bioactivity .
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to 4-ethoxyphenyl analogs, which may enhance membrane permeability but reduce solubility .
- Synthetic Efficiency : Copper-catalyzed methods (e.g., Ullmann coupling) offer high yields and scalability for thiazine derivatives , while microwave-assisted synthesis improves reaction rates for oxazine analogs .
Pharmacological Activity Comparisons
Key Observations :
- The target compound’s 3,4-dimethylphenyl group may enhance antimicrobial activity compared to smaller substituents due to increased hydrophobicity and target affinity .
- Thiazine derivatives, though untested in the evidence, share structural motifs with sertaconazole (), a clinically used antifungal agent, hinting at possible cross-activity .
Physicochemical Properties
Q & A
Q. How do crystallographic challenges (e.g., poor diffraction) for spiro compounds impact structural analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
